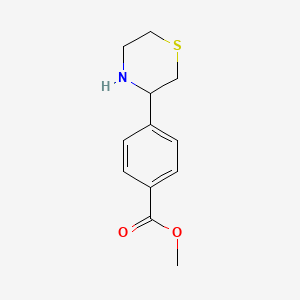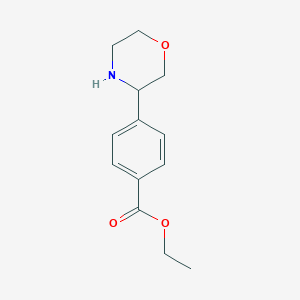
3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain a six-membered ring with both nitrogen and oxygen atoms. This compound is characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to the morpholine ring, which can impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine typically involves the reaction of 4-chlorobenzaldehyde with trifluoromethylamine and morpholine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are carefully controlled to ensure high purity and yield. Post-reaction, the compound is typically purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-3-(trifluoromethyl)morpholine: Similar structure but with a bromine atom instead of chlorine.
3-(4-Chlorophenyl)-3-(difluoromethyl)morpholine: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
Uniqueness
3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine is unique due to the presence of both the chlorophenyl and trifluoromethyl groups, which can influence its reactivity, stability, and biological activity. These structural features may impart distinct properties compared to similar compounds.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-3-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c12-9-3-1-8(2-4-9)10(11(13,14)15)7-17-6-5-16-10/h1-4,16H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIZIBYYRFWBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)(C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-[1-(tert-butoxycarbonyl)-1H-indole-3-yl]propionic acid propyl ester](/img/structure/B8050583.png)
![Propyl 2-[[3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]oxetan-3-yl]amino]acetate](/img/structure/B8050584.png)
![Propyl 2-[[3-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]oxetan-3-yl]amino]acetate](/img/structure/B8050588.png)
![2-[[3-[4-[(2-Methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8050592.png)
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-[(2-oxo-2-propoxyethyl)amino]oxetan-3-yl]butanoate](/img/structure/B8050593.png)
![2-[[3-[2-[1-(4-Methylphenyl)sulfonylindol-3-yl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8050597.png)
![Propyl 2-[[3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethyl]oxetan-3-yl]amino]acetate](/img/structure/B8050608.png)







